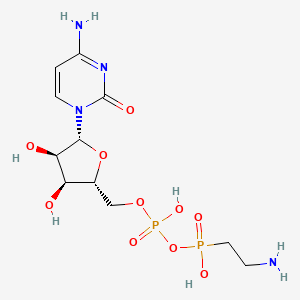
CMP-2-aminoethylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CMP-2-Aminoethylphosphonate, also known as cmpciliatine or CMP-2-aminoethylphosphonic acid, belongs to the class of organic compounds known as pentose phosphates. These are carbohydrate derivatives containing a pentose substituted by one or more phosphate groups. This compound is soluble (in water) and a moderately acidic compound (based on its pKa).
This compound is a nucleotide 2-aminoethylphosphonate. It derives from a (2-aminoethyl)phosphonic acid. It is a conjugate acid of a CMP-(2-aminoethyl)phosphonate(1-).
Wissenschaftliche Forschungsanwendungen
Biosynthetic Pathways
CMP-2-aminoethylphosphonate plays a significant role in the biosynthesis of various phosphonates. It has been implicated in the formation of cytidylyltransferases that catalyze the conversion of substrates into active phosphonate derivatives. For instance, studies indicate that CMP-AEP is formed through the activity of specific cytidylyltransferases, which suggests a shared biosynthetic logic with other phosphonate compounds . This pathway is essential for understanding how organisms utilize phosphonates for cellular functions.
Table 1: Key Enzymatic Reactions Involving CMP-2-AEP
| Enzyme | Substrate | Product | Reference |
|---|---|---|---|
| Spn-LicC | 2-aminoethylphosphonate | This compound | |
| FrbH | 2-aminoethylphosphonate + CTP | CMP-5'-2APn |
Medicinal Chemistry
This compound has shown potential in medicinal chemistry, particularly as a precursor for developing therapeutic agents. Its structural characteristics allow it to interact with biological targets, making it valuable in drug design.
Case Study: Antitumor Activity
Research has demonstrated that compounds derived from this compound exhibit significant antitumor activity. For example, a study revealed that derivatives of aminophosphonates showed promising results against pancreatic cancer cell lines, with IC50 values indicating effective inhibition at low concentrations . This suggests that CMP-2-AEP and its derivatives could be explored further for anticancer therapies.
Environmental Applications
In environmental science, this compound is studied for its role in nutrient cycling and its utilization by various microorganisms. Research indicates that diatoms can incorporate 2-aminoethylphosphonate into their cellular structures, suggesting its importance as an alternative phosphorus source in nutrient-depleted environments . This finding highlights the ecological significance of CMP-2-AEP in marine ecosystems.
Table 2: Environmental Impact of CMP-2-AEP
| Organism | Application | Effect |
|---|---|---|
| Diatoms (e.g., Phaeodactylum tricornutum) | Phosphorus source | Enhanced growth and physiological responses in P-depleted conditions |
Future Directions and Research Opportunities
The applications of this compound are still being explored, with numerous avenues for future research:
- Drug Development : Continued investigation into its antitumor properties could lead to new cancer therapies.
- Biosynthetic Engineering : Understanding the enzymes involved in its biosynthesis may facilitate the production of novel phosphonates with enhanced biological activities.
- Ecological Studies : Further research on its role in marine ecosystems can provide insights into nutrient cycling and microbial interactions.
Analyse Chemischer Reaktionen
Hydrolytic Cleavage Pathways
CMP-AEP undergoes hydrolysis in catabolic systems, though direct enzymatic studies remain limited. Indirect evidence from related compounds suggests:
-
Non-enzymatic hydrolysis :
Under acidic conditions, the phosphonate-ribose bond cleaves to yield AEP and CMP. -
Enzymatic processing :
In Streptomyces rubellomurinus, homologs of the phn gene cluster (e.g., PhnWX) degrade AEP via transamination to phosphonoacetaldehyde (PAA) . While CMP-AEP itself isn’t a PhnW substrate, its hydrolysis product AEP feeds into this pathway:
AEP+pyruvatePhnWPAA+L alanine
PAA+H2OPhnXacetaldehyde+Pi .
Regulatory Interactions
In Pseudomonas putida, CMP-AEP metabolism integrates with stress response systems:
-
Dual regulation :
-
Nutrient stress : Induced under C/N/P limitation via CbrAB, NtrBC, and PhoBR .
-
Substrate induction : Requires AEP presence for full phnWX operon activation .
Mutational studies (ΔaepR) show complete loss of AEP utilization, confirming transcriptional control by LysR-type regulators .
-
Structural Determinants of Reactivity
Key features influencing CMP-AEP’s chemical behavior include:
-
Phosphonate-ribose linkage : Confers resistance to phosphatases targeting phosphate esters .
-
Amino group : Participates in Schiff base formation during transamination (PLP-dependent) .
This enzymatic versatility positions CMP-AEP as a critical node in microbial phosphonate cycling, with implications for antibiotic biosynthesis and environmental phosphorus metabolism .
Eigenschaften
Molekularformel |
C11H20N4O10P2 |
|---|---|
Molekulargewicht |
430.25 g/mol |
IUPAC-Name |
2-aminoethyl-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinic acid |
InChI |
InChI=1S/C11H20N4O10P2/c12-2-4-26(19,20)25-27(21,22)23-5-6-8(16)9(17)10(24-6)15-3-1-7(13)14-11(15)18/h1,3,6,8-10,16-17H,2,4-5,12H2,(H,19,20)(H,21,22)(H2,13,14,18)/t6-,8-,9-,10-/m1/s1 |
InChI-Schlüssel |
FBADRUOBFLBKJQ-PEBGCTIMSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(CCN)O)O)O |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(CCN)O)O)O |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(CCN)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















